molecular formula C12H18N2O B5091188 N-(3-methyl-1-phenylbutyl)urea

N-(3-methyl-1-phenylbutyl)urea

Cat. No.: B5091188
M. Wt: 206.28 g/mol
InChI Key: HTSFLMWCOIGAMV-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenylbutyl)urea is a substituted urea derivative characterized by a phenylbutyl group attached to the urea backbone. Substituted ureas are known for their diverse biological activities, including enzyme inhibition, receptor modulation, and pesticidal properties . The 3-methyl-1-phenylbutyl substituent likely influences its lipophilicity and steric bulk, which could modulate its binding affinity or metabolic stability compared to simpler urea derivatives.

Properties

IUPAC Name

(3-methyl-1-phenylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)8-11(14-12(13)15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFLMWCOIGAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Compounds

The following analysis compares N-(3-methyl-1-phenylbutyl)urea with other substituted ureas, focusing on structural features, applications, and biochemical properties.

Pharmacological Ureas

  • PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea) :
    This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), enhancing receptor activation in the presence of agonists like amyloid-β peptide (Aβ) . Unlike this compound, PNU-120596’s chloro-dimethoxyphenyl and isoxazolyl groups confer specificity for α7 nAChR modulation. The phenylbutyl group in the target compound may reduce polar interactions critical for receptor binding, suggesting divergent therapeutic applications.

  • N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea: This hydroxyurea derivative (CAS 139149-55-6) has a benzofuranyl backbone and hydroxyurea moiety, making it structurally distinct. This compound lacks the hydroxy group, likely reducing reactivity and toxicity risks.

Agrochemical Ureas

  • Fenuron (N,N-dimethyl-N′-phenylurea): A simple urea herbicide, fenuron lacks complex substituents. The 3-methyl-1-phenylbutyl group in the target compound could enhance soil persistence or target specificity due to increased hydrophobicity .
  • Isoproturon (N,N-dimethyl-N′-(4-(1-methylethyl)phenyl)urea) :
    This herbicide features an isopropylphenyl group, improving lipid solubility for enhanced foliar absorption. Comparatively, the branched 3-methyl-1-phenylbutyl chain in this compound may further increase membrane permeability but could also raise bioaccumulation risks .

Physicochemical and Environmental Properties

A hypothetical comparison based on structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Notable Features
This compound C₁₂H₁₈N₂O ~206.29 (estimated) Research compound High lipophilicity
PNU-120596 C₁₃H₁₄ClN₃O₄ 323.72 Neuropharmacology α7 nAChR modulation
Fenuron C₉H₁₂N₂O 164.21 Herbicide Low selectivity
Isoproturon C₁₂H₁₈N₂O 206.29 Herbicide Soil persistence
N-[(3S)-...]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Experimental pharmaceutical Oxidative hazard

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